molecular formula C21H23N3O3 B7544201 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine

4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine

Cat. No. B7544201
M. Wt: 365.4 g/mol
InChI Key: CVWVWENMIXWASG-UHFFFAOYSA-N
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Description

4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine, also known as MORPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has been shown to have anticancer and antifungal activity, as well as potential for use in the treatment of Alzheimer's disease. In materials science, 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has been used as a building block for the synthesis of novel polymers and as a template for the synthesis of metal nanoparticles. In nanotechnology, 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has been used as a stabilizing agent for the synthesis of gold nanoparticles.

Mechanism of Action

The exact mechanism of action of 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has been shown to have a number of biochemical and physiological effects in the body. In particular, it has been shown to have antioxidant and anti-inflammatory activity, as well as the ability to modulate the immune system. Additionally, 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety and insomnia.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine in lab experiments is its versatility, as it can be used in a variety of fields and applications. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one limitation of using 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research involving 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine. One area of interest is the development of new drugs based on the structure of 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine, particularly for the treatment of Alzheimer's disease and cancer. Additionally, the use of 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine as a building block for the synthesis of novel materials and nanoparticles is an area of active research. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine.

Synthesis Methods

4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine can be synthesized using a multistep process that involves the reaction of 4-(4-bromophenyl)morpholine with 5-(2-(4-methoxyphenyl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid, followed by a coupling reaction with N,N-dimethylformamide dimethyl acetal. The final product is obtained through a deprotection reaction with trifluoroacetic acid.

properties

IUPAC Name

4-[4-[5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-25-19-9-2-16(3-10-19)4-11-20-22-21(23-27-20)17-5-7-18(8-6-17)24-12-14-26-15-13-24/h2-3,5-10H,4,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWVWENMIXWASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine

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